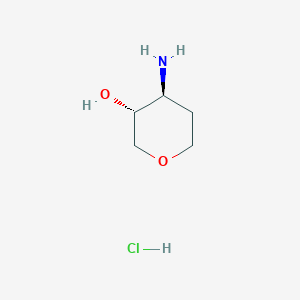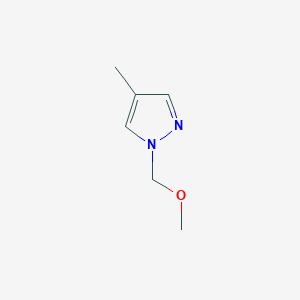
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile
Übersicht
Beschreibung
“3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile” is a chemical compound with the CAS Number: 1010798-64-7 . It has a molecular weight of 153.18 and its IUPAC name is 3-oxo-3-tetrahydro-2H-pyran-4-ylpropanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2 . This code provides a standard way to encode the compound’s molecular structure using text.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
Synthesis of Polysubstituted Compounds : 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile is used in the synthesis of various polysubstituted compounds, such as bipyrazoles, pyrazolylpyrimidines, and other derivatives, demonstrating its versatility in chemical synthesis (Dawood, Farag, & Ragab, 2004).
Ring Contraction for Functionalized Compounds : This compound participates in ring contraction processes of 2H-pyran-2-ones, forming various functionalized derivatives. This showcases its utility in creating diverse chemical structures with potential applications in material science and pharmaceuticals (Sil, Sharon, Maulik, & Ram, 2004).
Synthesis of Environmentally Sensitive Fluorophores : It is also involved in the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties. These compounds exhibit strong blue-green fluorescence emission, indicating potential applications in materials science and environmental sensing (Hussein, El Guesmi, & Ahmed, 2019).
Catalysis and Green Chemistry
Catalyst in Organic Synthesis : The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, highlighting its role in facilitating complex chemical reactions, potentially leading to the development of new catalysts for organic synthesis (Zhang et al., 2016).
Microwave-Assisted Synthesis of Anticancer Compounds : Utilized in microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, this compound has contributed to the development of potential anticancer agents, emphasizing its significance in medicinal chemistry (Hadiyal et al., 2020).
Green Synthesis in Ionic Liquids : Its application in the synthesis of tetrahydro-4H-benzo-[b]-pyran derivatives in room temperature ionic liquids demonstrates its role in promoting green chemistry practices, contributing to more sustainable and environmentally-friendly chemical processes (Zhao-Qin, Shunjun, Jun, & Jinming, 2005).
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, H320 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(oxan-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMLWTKUQPQXNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734486 | |
| Record name | 3-(Oxan-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile | |
CAS RN |
1010798-64-7 | |
| Record name | 3-(Oxan-4-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(oxan-4-yl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)


![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)





![Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate](/img/structure/B1428799.png)
![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B1428800.png)


